4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C20H14Br2N6O and its molecular weight is 514.181. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile , also known as Etravirine , is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV. Its unique chemical structure enables it to effectively inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. This article details its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H15BrN6O |
Molecular Weight | 435.28 g/mol |
CAS Number | 269055-15-4 |
Synonyms | Etravirine |
Etravirine functions by binding to the reverse transcriptase enzyme of HIV, inhibiting its activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV life cycle. Its structural features allow it to maintain efficacy against HIV strains that have developed resistance to other NNRTIs.
Biological Activity
- Antiviral Efficacy : Etravirine has demonstrated potent antiviral activity against various HIV strains, particularly those resistant to first-generation NNRTIs like Nevirapine and Efavirenz. Studies have shown that it retains effectiveness even in the presence of multiple mutations within the reverse transcriptase gene.
- Resistance Profile : The compound's unique structure allows it to circumvent resistance mechanisms that affect other NNRTIs. Clinical trials have indicated that patients with prior treatment failures can benefit from regimens including Etravirine.
- Pharmacokinetics : Etravirine is characterized by a half-life that supports once or twice daily dosing, making it convenient for patient adherence. It is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
Case Studies
Several clinical studies have evaluated the efficacy and safety of Etravirine in various patient populations:
- Study on Treatment-Experienced Patients : A pivotal study involving treatment-experienced patients showed that those receiving Etravirine as part of their regimen achieved significant viral load reductions compared to those receiving placebo.
- Long-term Safety and Efficacy : Longitudinal studies have assessed the long-term safety profile of Etravirine, revealing a low incidence of adverse effects compared to other antiretroviral therapies .
- Combination Therapy : Research has also explored Etravirine's role in combination therapies with other classes of antiretrovirals, demonstrating improved outcomes in treatment-naive patients .
Research Findings
Recent research highlights several important aspects of Etravirine's biological activity:
- In vitro Studies : Laboratory studies indicate that Etravirine effectively inhibits HIV replication at low concentrations, with an IC50 value indicating high potency against both wild-type and resistant strains .
- Clinical Application : It is often included in salvage therapy regimens for patients with extensive treatment history due to its ability to target resistant viral populations effectively .
Propriétés
IUPAC Name |
4-[6-amino-5-bromo-2-(2-bromo-4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N6O/c1-10-5-13(9-24)6-11(2)17(10)29-19-16(22)18(25)27-20(28-19)26-15-4-3-12(8-23)7-14(15)21/h3-7H,1-2H3,(H3,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVIHNSVZRTQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=C(C=C(C=C3)C#N)Br)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.